molecular formula C27H22Cl2N4 B1669197 Clofazimine CAS No. 2030-63-9

Clofazimine

Cat. No. B1669197
CAS RN: 2030-63-9
M. Wt: 473.4 g/mol
InChI Key: WDQPAMHFFCXSNU-BGABXYSRSA-N
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Description

Clofazimine is a riminophenazine antimycobacterial used to treat leprosy . It is used together with other medicines to treat a form of leprosy (also known as Hansen’s disease), called lepromatous leprosy, including dapsone-resistant lepromatous leprosy, and lepromatous leprosy complicated by erythema nodosum leprosum .


Synthesis Analysis

Clofazimine has been synthesized through a series of engineered Mb mutants with peroxidase activity for biosynthesis of clofazimine (CFZ), a potential drug with a broad-spectrum antiviral activity, by integration with chemical synthesis .


Molecular Structure Analysis

The key structural features of riminophenazines are the phenazine nucleus with an alkylimino (R-imino) group at position 2 and phenyl substituents at positions 3 and 10 of the phenazine nucleus . The phenyl groups attached to the C2 and N5 position of clofazimine can be replaced by a pyridyl group to provide analogs with improved physicochemical properties and pharmacokinetic characteristics .


Physical And Chemical Properties Analysis

Clofazimine has a molecular weight of 473.4 . It is highly lipophilic , which enables it to accumulate in skin and nerves .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

  • Multidrug-Resistant Tuberculosis : Clofazimine shows promise in treating MDR-TB, especially given its in vitro activity against multidrug-resistant strains of Mycobacterium tuberculosis. Interest in Clofazimine has been rekindled by the discovery of novel targets and mechanisms of action, alongside advanced drug delivery technologies aimed at improving therapeutic efficacy and versatility. This includes exploring Clofazimine's potential for treating extensively drug-resistant TB and certain autoimmune diseases (Cholo et al., 2012).

Nontuberculous Mycobacterial Infections

  • NTM Infections : The safety, tolerability, and clinical outcomes associated with Clofazimine in patients with NTM infection have been evaluated, showcasing its role as a safe, reasonably tolerated, and effective oral drug for NTM infection in a diverse patient population, including those with cystic fibrosis (CF) and non-CF patients (Martiniano et al., 2017).

Drug Delivery and Formulation Advances

  • Improving Solubility and Efficacy : Studies on novel salt forms and nanoparticle formulations of Clofazimine aim to enhance its aqueous and gastrointestinal solubility, thereby maximizing its therapeutic potential against Gram-positive pathogens resistant to antibiotics. These formulations could significantly advance the delivery and efficacy of Clofazimine for various applications, including the treatment of diseases like cryptosporidiosis (Bannigan et al., 2017).

Mechanistic Insights and Resistance

  • Mechanisms of Action and Resistance : Research into the mechanisms underlying Clofazimine's antimicrobial and anti-inflammatory activities, as well as its potential for inducing resistance, offers valuable insights into its therapeutic action and potential drawbacks. This includes its apoptosis-inducing activity in macrophages and the cross-resistance observed with other TB drugs, which are crucial for understanding and optimizing its use in clinical settings (Fukutomi et al., 2011; Hartkoorn et al., 2014).

Safety And Hazards

Clofazimine should be handled with care to avoid dust formation and contact with skin and eyes . It can cause side effects such as abdominal pain, diarrhea, itchiness, dry skin, and change in skin color. It can also cause swelling of the lining of the gastrointestinal tract, increased blood sugar, and sensitivity to the sun .

Future Directions

Clofazimine, long used in the treatment of leprosy, has become a cornerstone of drug-resistant tuberculosis (DR-TB) treatment. Ongoing trials are exploring novel, shorter clofazimine-containing regimens for drug-resistant as well as drug-susceptible tuberculosis . The development of novel riminophenazine analogues as antituberculosis drugs is also being discussed .

properties

IUPAC Name

N,5-bis(4-chlorophenyl)-3-propan-2-yliminophenazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,31H,1-2H3
Source PubChem
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InChI Key

WDQPAMHFFCXSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl
Source PubChem
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Molecular Formula

C27H22Cl2N4
Source PubChem
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DSSTOX Substance ID

DTXSID7022839
Record name Clofazimine
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Molecular Weight

473.4 g/mol
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Physical Description

Solid
Record name Clofazimine
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Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4), 1.51e-03 g/L
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Mechanism of Action

Although the precise mechanism(s) of action of clofazimine have not been elucidated, its antimicrobial activity appears to be membrane-directed. It was previously thought that, due to its lipophilicity, clofazimine participated in the generation of intracellular reactive oxygen species (ROS) via redox cycling, specifically H2O2 and superoxide, which then exerted an antimicrobial effect. A more recent and compelling theory involves clofazimine interacting with bacterial membrane phospholipids to generate antimicrobial lysophospholipids - bactericidal efficacy may, then, arise from the combined membrane-destabilizing effects of both clofazimine and lysophospholipids, which interfere with K+ uptake and, ultimately, ATP production. The anti-inflammatory activity of clofazimine is the result of its inhibition of T-lymphocyte activation and proliferation. Several mechanisms have been proposed, including direct antagonism of T-cell Kv 1.3 potassium channels and indirect action by promoting the release of E-series prostaglandins and reactive oxygen species from bystander neutrophils and monocytes.
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Product Name

Clofazimine

CAS RN

2030-63-9
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Melting Point

210-212 °C, 210 - 212 °C
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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